molecular formula C18H17N3O B2977307 N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide CAS No. 946260-50-0

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide

Cat. No.: B2977307
CAS No.: 946260-50-0
M. Wt: 291.354
InChI Key: IMGIZCKCYXSNOM-UHFFFAOYSA-N
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Description

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure includes a quinoline ring substituted with methyl groups at positions 2, 6, and 8, and an isonicotinamide moiety attached at position 4.

Preparation Methods

The synthesis of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Substitution with Methyl Groups: The quinoline ring is then methylated at positions 2, 6, and 8 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the methylated quinoline with isonicotinic acid or its derivatives under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Chemical Reactions Analysis

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the isonicotinamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the substituents on the quinoline ring or the isonicotinamide moiety.

Mechanism of Action

The mechanism of action of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and repair processes . Additionally, it can interact with receptors involved in cell signaling pathways, modulating cellular responses and exerting its biological effects.

Comparison with Similar Compounds

N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: can be compared with other quinoline derivatives such as:

The uniqueness of This compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,6,8-trimethylquinolin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-8-12(2)17-15(9-11)16(10-13(3)20-17)21-18(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGIZCKCYXSNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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